molecular formula C9H12FNO B3090744 (2S)-2-Amino-2-(3-fluoro-2-methylphenyl)ethan-1-ol CAS No. 1213570-20-7

(2S)-2-Amino-2-(3-fluoro-2-methylphenyl)ethan-1-ol

Cat. No.: B3090744
CAS No.: 1213570-20-7
M. Wt: 169.20
InChI Key: GVNZWQHIVZKYMX-SECBINFHSA-N
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Description

(2S)-2-Amino-2-(3-fluoro-2-methylphenyl)ethan-1-ol (CAS: 1213570-20-7) is a chiral amino alcohol with the molecular formula C₉H₁₂FNO and a molecular weight of 169.20 g/mol. This compound features a fluorinated aromatic ring substituted with a methyl group at the 2-position and fluorine at the 3-position, attached to a stereospecific β-amino alcohol backbone. It is marketed for research and development purposes, with purity and pricing details available upon inquiry .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-amino-2-(3-fluoro-2-methylphenyl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12FNO/c1-6-7(9(11)5-12)3-2-4-8(6)10/h2-4,9,12H,5,11H2,1H3/t9-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVNZWQHIVZKYMX-SECBINFHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1F)C(CO)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC=C1F)[C@@H](CO)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-Amino-2-(3-fluoro-2-methylphenyl)ethan-1-ol typically involves the following steps:

    Starting Material: The synthesis begins with a suitable precursor, such as 3-fluoro-2-methylbenzaldehyde.

    Reductive Amination: The aldehyde group is converted to an amino group through reductive amination. This involves the reaction of the aldehyde with an amine (e.g., ammonia or a primary amine) in the presence of a reducing agent like sodium cyanoborohydride.

    Chiral Resolution: The resulting racemic mixture is then subjected to chiral resolution techniques to isolate the (2S)-enantiomer. This can be achieved using chiral chromatography or enzymatic resolution.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reductive Amination: Utilizing continuous flow reactors to enhance efficiency and yield.

    Chiral Catalysts: Employing chiral catalysts to directly synthesize the (2S)-enantiomer, thus bypassing the need for chiral resolution.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).

    Reduction: The amino group can be reduced to an alkyl group using strong reducing agents like lithium aluminum hydride.

    Substitution: The fluorine atom on the aromatic ring can undergo nucleophilic substitution reactions, especially under basic conditions.

Common Reagents and Conditions

    Oxidation: PCC, DMSO (Dimethyl sulfoxide), and acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium hydroxide, potassium tert-butoxide.

Major Products

    Oxidation: Formation of (2S)-2-Amino-2-(3-fluoro-2-methylphenyl)acetone.

    Reduction: Formation of (2S)-2-Methyl-2-(3-fluoro-2-methylphenyl)ethan-1-amine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Synthesis of Chiral Intermediates: Used as a building block in the synthesis of other chiral compounds.

    Catalysis: Acts as a ligand in asymmetric catalysis.

Biology

    Enzyme Inhibition: Potential inhibitor of enzymes due to its structural similarity to natural substrates.

Medicine

    Pharmaceuticals: Investigated for its potential use in drug development, particularly in the synthesis of active pharmaceutical ingredients (APIs).

Industry

    Material Science: Used in the development of novel materials with specific optical properties.

Mechanism of Action

The mechanism by which (2S)-2-Amino-2-(3-fluoro-2-methylphenyl)ethan-1-ol exerts its effects involves:

    Molecular Targets: It may interact with specific enzymes or receptors, inhibiting or modulating their activity.

    Pathways: It can influence biochemical pathways by mimicking or blocking the action of natural substrates or ligands.

Comparison with Similar Compounds

Structural Analogs with Fluorine Substitution

Fluorine atoms influence electronic properties and metabolic stability. Key analogs include:

CAS Number Substituents on Phenyl Ring Molecular Formula Molecular Weight (g/mol) Key Features Reference
1213918-01-4 3-Fluoro, 4-(trifluoromethyl) C₉H₉F₄NO 223.17 Trifluoromethyl enhances lipophilicity
1212932-15-4 3,5-Difluoro C₈H₉F₂NO 173.16 Dual fluorine substitution increases polarity
1213463-79-6 4-Chloro, 2,5-difluoro C₈H₇ClF₂NO 207.61 Chlorine adds steric bulk and toxicity risks

Key Findings :

  • 1212932-15-4 (3,5-difluoro) has a lower molecular weight than the target, which may enhance aqueous solubility .

Analogs with Methyl Substitution

Methyl groups contribute to hydrophobic interactions. Examples include:

CAS Number Substituents on Phenyl Ring Molecular Formula Molecular Weight (g/mol) Purity Reference
1026230-99-8 3-Methyl C₉H₁₃NO 151.21 95%
327183-90-4 4-Methyl C₉H₁₃NO 151.21 97%

Key Findings :

  • Higher purity (97%) in the 4-methyl derivative (327183-90-4 ) suggests optimized synthetic protocols for para-substituted compounds .

Compounds with Combined Substituents

Hybrid substituents balance electronic and steric effects:

CAS Number Substituents on Phenyl Ring Molecular Formula Molecular Weight (g/mol) Notable Feature Reference
1212981-84-4 5-Fluoro, 3-methoxy C₉H₁₂FNO₂ 185.20 Methoxy group enhances solubility

Key Findings :

  • The methoxy group in 1212981-84-4 introduces electron-donating effects, which may counteract the electron-withdrawing nature of fluorine, altering receptor-binding profiles .

Impact of Substituents on Physicochemical Properties

  • Lipophilicity : Fluorine and trifluoromethyl groups increase logP values, favoring membrane permeability but risking metabolic oxidation. Methyl groups moderately enhance hydrophobicity.
  • Solubility : Polar substituents (e.g., methoxy in 1212981-84-4 ) improve aqueous solubility, critical for drug formulation .
  • Stereochemical Influence : The (2S) configuration in the target compound and analogs ensures chiral specificity, which is crucial for enantioselective biological activity .

Biological Activity

(2S)-2-Amino-2-(3-fluoro-2-methylphenyl)ethan-1-ol, also known as (S)-2-amino-2-(3-fluoro-2-methylphenyl)ethanol, is an organic compound with significant potential in medicinal chemistry. Characterized by its amino and hydroxyl functional groups along with a fluorinated aromatic ring, this compound exhibits unique biological activities that warrant detailed exploration.

  • Molecular Formula : C9H12FNO
  • Molecular Weight : 169.20 g/mol
  • CAS Number : 1951425-23-2
  • IUPAC Name : (2S)-2-amino-2-(3-fluoro-2-methylphenyl)ethanol

Structural Features

The presence of a chiral center in this compound makes it optically active, influencing its interaction with biological systems. The fluorine atom in the aromatic ring enhances its reactivity and potential for specific biological interactions.

Biological Activity

Research indicates that this compound exhibits various biological activities, particularly in the context of neurological disorders and enzyme inhibition.

The compound's mechanism of action is primarily linked to its ability to modulate neurotransmitter systems. It may act as a neurotransmitter modulator, influencing synaptic transmission and receptor activity. The structural features allow it to interact with specific enzymes or receptors, potentially inhibiting or modifying their activity.

Enzyme Inhibition Potential

Due to its structural similarity to natural substrates, this compound has been studied for its potential as an enzyme inhibitor. This could lead to applications in pharmaceuticals where enzyme modulation is critical for therapeutic efficacy.

Case Studies and Research Findings

  • Neurological Applications : Preliminary studies suggest that this compound may have implications in treating neurological disorders by modulating neurotransmitter systems. Its interaction with serotonin and dopamine receptors has been noted, indicating potential antidepressant or anxiolytic effects.
  • Antimicrobial Activity : Research has also explored the compound's antimicrobial properties. Studies indicate that similar compounds exhibit moderate antibacterial activity against various Gram-positive and Gram-negative bacteria, suggesting that this compound may possess comparable effects .

Comparative Analysis of Similar Compounds

Compound NameMolecular FormulaBiological Activity
(S)-Amino Alcohol AC9H13ClFNONeurotransmitter modulation
(R)-Amino Alcohol BC9H13ClFNOAntimicrobial properties
(S)-Amino Alcohol CC10H14ClFNOEnzyme inhibition

Q & A

Q. How should researchers address discrepancies in reported biological activity across different assay platforms?

  • Methodological Answer : Normalize data using Z-score or % activity relative to controls. For example, variance in IC50_{50} values for enzyme inhibition may arise from differences in substrate concentrations or detection methods (fluorescence vs. absorbance). Cross-validate results with orthogonal assays (e.g., SPR for binding kinetics) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(2S)-2-Amino-2-(3-fluoro-2-methylphenyl)ethan-1-ol
Reactant of Route 2
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(2S)-2-Amino-2-(3-fluoro-2-methylphenyl)ethan-1-ol

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